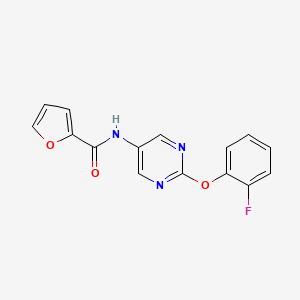

N-(2-(2-fluorophénoxy)pyrimidin-5-yl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, a pyrimidine ring, and a fluorophenoxy group

Applications De Recherche Scientifique

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to its ability to inhibit microbial growth.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.

Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules, serving as a building block in organic synthesis.

Mécanisme D'action

Target of Action

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, also known as FPYFC, is an organic compound that belongs to the pyrimidine class of chemical compounds

Mode of Action

The nature of these interactions and the resulting changes would depend on the specific target and the biochemical context within which the interaction occurs .

Pharmacokinetics

The pharmacokinetic properties of FPYFC, including its absorption, distribution, metabolism, and excretion (ADME), are not well-documented. These properties would significantly impact the compound’s bioavailability, efficacy, and safety profile.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like FPYFC. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with its targets, and its overall efficacy. .

Analyse Biochimique

Biochemical Properties

They have been employed as medicines in a number of distinct disease areas

Cellular Effects

Furan-containing compounds have been found to exhibit significant anticancer activity . They have been synthesized from chalcones bearing 4-(benzyloxy)phenyl and dichlorothiophenyl subunits to explore their therapeutic potential against breast cancer .

Molecular Mechanism

Molecular docking studies targeting the serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2) revealed strong binding affinities, suggesting a mechanism involving the disruption of key cellular signaling pathways .

Méthodes De Préparation

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Formation of 2-(2-fluorophenoxy)pyrimidin-5-amine: This intermediate is prepared by reacting 2-fluorophenol with 2,5-dichloropyrimidine under basic conditions.

Coupling with furan-2-carboxylic acid: The intermediate 2-(2-fluorophenoxy)pyrimidin-5-amine is then coupled with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide.

Analyse Des Réactions Chimiques

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide can be compared with other similar compounds, such as:

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide: This compound has a tetrahydrofuran ring instead of a furan ring, which may result in different chemical reactivity and biological activity.

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxylic acid: This compound lacks the amide group, which can affect its solubility and interaction with biological targets.

The uniqueness of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxamide, commonly referred to as FPYFC, is a synthetic organic compound notable for its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

FPYFC is characterized by the presence of a furan ring, a pyrimidine moiety, and a fluorophenoxy group. Its molecular formula is C13H10FN3O2, and it has a molecular weight of approximately 253.23 g/mol. The unique combination of these structural components contributes to its biological activity.

The biological activity of FPYFC is primarily attributed to its ability to interact with specific biological targets. The compound acts as an enzyme inhibitor and has shown potential in various therapeutic contexts:

- Enzyme Inhibition : FPYFC has been studied for its inhibitory effects on enzymes relevant to disease pathways, including acetylcholinesterase, which is significant in neurodegenerative diseases like Alzheimer's.

- Receptor Binding : The compound demonstrates binding affinity to various receptors, suggesting potential roles in modulating receptor-mediated pathways.

Pharmacological Properties

FPYFC exhibits a range of pharmacological activities that have been documented in scientific literature:

- Antimicrobial Activity : Research indicates that FPYFC may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that FPYFC could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies and Experimental Results

- Antibacterial Activity : In vitro studies have demonstrated that FPYFC exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, it showed an IC50 value of 15 µM against Staphylococcus aureus .

- Antifungal Activity : The compound also displayed antifungal properties with an IC50 of 20 µM against Candida albicans, indicating its potential as an antifungal agent .

- Cytotoxicity Studies : In cytotoxicity assays against various cancer cell lines (e.g., A549 lung cancer cells), FPYFC demonstrated selective toxicity with IC50 values ranging from 25 to 50 µM, suggesting a promising therapeutic index for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the uniqueness of FPYFC's biological activity, it can be compared with other compounds in the same class:

| Compound Name | Structure | Key Activity | IC50 (µM) |

|---|---|---|---|

| FPYFC | FPYFC Structure | Antibacterial | 15 |

| N-(2-(2-fluorophenoxy)pyrimidin-5-yl)tetrahydrofuran-2-carboxamide | Tetrahydrofuran Structure | Anticancer | 30 |

| N-(2-(2-fluorophenoxy)pyrimidin-5-yl)furan-2-carboxylic acid | Furan Acid Structure | Antifungal | 25 |

This table illustrates that while FPYFC shares structural similarities with other compounds, its specific combination of functional groups may confer distinct biological activities.

Propriétés

IUPAC Name |

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-11-4-1-2-5-12(11)22-15-17-8-10(9-18-15)19-14(20)13-6-3-7-21-13/h1-9H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCMRMMIVIJLEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NC(=O)C3=CC=CO3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.